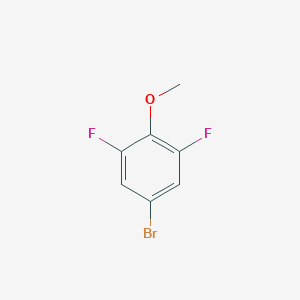

4-Bromo-2,6-difluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOQKISJPOWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378339 | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104197-14-0 | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104197-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Halogenated Anisole Derivatives in Modern Synthesis

Halogenated aromatic compounds, in general, are fundamental to contemporary organic synthesis. researchgate.netrsc.org The introduction of halogen atoms into an organic molecule, such as the parent anisole (B1667542) structure, imparts unique chemical properties and provides reactive handles for a variety of transformations. rsc.orgwikipedia.org Anisole itself is an electron-rich aromatic ether that readily undergoes electrophilic aromatic substitution. wikipedia.org The presence of halogen substituents modifies this reactivity and introduces new synthetic possibilities.

The utility of halogenated compounds stems from their role as versatile intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org The carbon-halogen bond, with its characteristic polarity and the ability of the halogen to act as a good leaving group, is central to many pivotal synthetic reactions. researchgate.net Fluorine, in particular, when incorporated into organic molecules, can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in bioactive compounds. a2bchem.comchemimpex.com

Halogenated anisole derivatives are a key subclass of these important building blocks. The methoxy (B1213986) group (-OCH3) of the anisole is an ortho-, para-directing group in electrophilic substitution reactions, influencing the position of incoming substituents. wikipedia.org The strategic placement of halogens on the anisole ring creates a molecule with distinct reactive sites, allowing for selective and controlled chemical modifications. This makes halogenated anisoles valuable precursors in multi-step syntheses where precise control over the introduction of functional groups is paramount.

Strategic Importance of 4 Bromo 2,6 Difluoroanisole As a Chemical Building Block

Established Synthetic Routes to this compound

The most established and direct pathway to this compound is the electrophilic bromination of 2,6-difluoroanisole (B1301606). This precursor can be synthesized from commercially available 2,6-difluorophenol (B125437) via Williamson ether synthesis or from 2,6-difluoroaniline (B139000) through a diazotization reaction followed by substitution with a methoxy group. oup.com

Once 2,6-difluoroanisole is obtained, direct bromination is performed. The reaction typically involves treating the substrate with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent like acetic acid or a chlorinated solvent. chemicalbook.com The reaction proceeds preferentially at the para-position relative to the methoxy group due to the powerful directing influence of this group and the synergistic, albeit weaker, directing influence of the ortho-fluorine atoms.

An analogous reaction is the bromination of 2,6-difluoroaniline, where a solution of bromine in glacial acetic acid is added to the aniline (B41778) derivative, yielding 4-Bromo-2,6-difluoroaniline. prepchem.com This highlights the strong regiochemical control exerted by the substituents. Another similar procedure involves the bromination of 2,6-difluorophenol, which can be achieved with high yield and regioselectivity. mdpi.comsemanticscholar.org The resulting 4-bromo-2,6-difluorophenol (B12419) can then be methylated to yield the target anisole.

A representative procedure for a related bromination is detailed below:

| Reaction Step | Details |

| Starting Material | 2,6-Difluoroaniline (analogous substrate) |

| Reagent | Bromine in glacial acetic acid |

| Conditions | Temperature maintained below 25°C, followed by stirring at room temperature. |

| Workup | Addition of sodium thiosulphate, sodium acetate, and water, followed by filtration and purification. prepchem.com |

| Yield | A 92% yield has been reported for the bromination of 2,6-difluoroaniline. chemicalbook.com |

Exploration of Regioselective Functionalization Techniques

The high regioselectivity observed in the synthesis of this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The selective bromination at the C4 position is a classic example of electrophilic aromatic substitution governed by directing groups.

The directing effects of the substituents are summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | C1 | +R > -I (Activating) | Ortho, Para |

| Fluoro (-F) | C2 | -I > +R (Deactivating) | Ortho, Para |

| Fluoro (-F) | C6 | -I > +R (Deactivating) | Ortho, Para |

In the bromination of 2,6-difluoroanisole, the para-position (C4) is strongly activated by the methoxy group. The ortho-positions relative to the methoxy group (C2 and C6) are already occupied by fluorine. The fluorine atoms direct incoming electrophiles to their own ortho- and para-positions. The position para to the C2 fluorine is C5, and the position para to the C6 fluorine is C3. However, the directing power of the methoxy group towards its para-position (C4) is dominant, leading to highly selective bromination at this site. mdpi.comsemanticscholar.org This inherent regioselectivity generally prevents the formation of significant amounts of other isomers, making the purification process more straightforward. google.com

Catalytic Approaches in the Synthesis of this compound

To enhance reaction rates, improve safety, and increase efficiency, various catalytic approaches can be applied to the bromination step. While direct bromination with Br₂ can be effective, catalysts can allow for milder reaction conditions and the use of alternative, less hazardous bromine sources.

Lewis Acid Catalysis : Traditional electrophilic brominations often employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the Br-Br bond, creating a more potent electrophile. This approach is applicable to the synthesis of haloanisoles.

Oxidative Bromination : An environmentally more benign approach involves the in situ generation of the electrophilic bromine species from a simple bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), using an oxidant. researchgate.net Various catalytic systems have been developed for this purpose:

Vanadium-Catalyzed : Vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide (H₂O₂) can effectively catalyze the bromination of aromatic compounds using tetrabutylammonium (B224687) bromide as the bromine source. This method is noted for its high selectivity under mild conditions. organic-chemistry.org

Molybdate-Catalyzed : Sodium molybdate (B1676688) (Na₂MoO₄) can also catalyze oxidative bromination with mineral acids and H₂O₂, offering an alternative to corrosive reagents. ijsrp.org

Copper-Catalyzed Bromination : Copper salts have been shown to be effective catalysts for the C-H bromination of certain aromatic systems, using alkyl bromides as the bromine source. beilstein-journals.org This represents a departure from traditional electrophilic substitution and expands the toolkit for C-H functionalization.

| Catalytic System | Bromine Source | Key Features | Reference |

| Lewis Acids (e.g., FeBr₃) | Br₂ | Traditional, enhances electrophilicity. | |

| V₂O₅ / H₂O₂ | TBAB | Mild conditions, high regioselectivity. | organic-chemistry.org |

| Na₂MoO₄ / H₂O₂ | KBr / Mineral Acid | Avoids highly corrosive reagents. | ijsrp.org |

| Copper Salts | Alkyl Bromides | Alternative mechanism for C-H bromination. | beilstein-journals.org |

Continuous Flow and Microfluidic Systems for Anisole Derivative Synthesis

The synthesis of anisole derivatives, including halogenated species like this compound, is amenable to modern manufacturing technologies such as continuous flow and microfluidic systems. These platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and potential for seamless scale-up. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Microfluidic reactors, with their high surface-area-to-volume ratio, allow for excellent temperature control, which is crucial for managing exothermic reactions like bromination and minimizing the formation of byproducts. elveflow.com The use of hazardous reagents like elemental bromine can be managed more safely in a closed, continuous system, where only small quantities are present at any given time. researchgate.net

For the synthesis of this compound, a flow system could be designed where a stream of 2,6-difluoroanisole is mixed with a stream of the brominating agent (e.g., Br₂ in a solvent or an oxidative bromination cocktail) in a micro- or meso-reactor. beilstein-journals.org The residence time can be precisely controlled to maximize conversion while limiting over-bromination. Catalytic versions of the reaction could be implemented using packed-bed reactors containing an immobilized catalyst. beilstein-journals.org Although specific literature on the continuous synthesis of this compound is scarce, the principles have been demonstrated for related transformations, such as the Kumada cross-coupling of 4-bromoanisole (B123540) in a continuous flow reactor and the hydroformylation of olefins in anisole solvent. beilstein-journals.orgresearchgate.net Such systems provide a pathway from laboratory-scale discovery to larger-scale production with greater efficiency and safety. beilstein-journals.orgbeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,6 Difluoroanisole

Investigations into Carbon-Bromine Bond Reactivity

The carbon-bromine (C-Br) bond in 4-Bromo-2,6-difluoroanisole is the most labile site for several important chemical transformations. The C-Br bond is significantly weaker than the C-F and C-H bonds on the aromatic ring, making it a prime target for cleavage and subsequent functionalization.

Mechanistic studies on similar polyhaloaromatic compounds have shown that the C-Br bond can be cleaved under various conditions, including photolysis. For instance, the photolytic cleavage of the C-X (where X is a halogen) bond in 2,6-difluorohalobenzenes proceeds more readily for brominated compounds compared to their chlorinated counterparts. This process often involves the homolytic cleavage of the C-Br bond, generating an aryl radical that can then participate in further reactions. In the presence of a hydrogen source, this can lead to debromination.

The C-Br bond is also the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The mechanism of these reactions typically involves the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. This step is often the rate-determining step of the catalytic cycle and is facilitated by the relatively low bond dissociation energy of the C-Br bond. The resulting arylpalladium(II) complex can then undergo transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Mechanisms on the Fluorinated Anisole (B1667542) Core

The fluorine atoms on the anisole ring, positioned ortho to the methoxy (B1213986) group, significantly influence the susceptibility of the aromatic core to nucleophilic aromatic substitution (SNAr). Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) activates the aromatic ring towards attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the fluorine atoms.

While the fluorine atoms themselves can be displaced by strong nucleophiles, the presence of the bromine atom at the para position further activates the ring for SNAr. Research on analogous compounds like 4-bromo-2,6-difluoroaniline (B33399) suggests that the fluoro-substituents can undergo nucleophilic aromatic substitution in the design of macromolecules. ossila.comunivook.com In the case of this compound, the electron-deficient nature of the aromatic ring, enhanced by both the bromo and fluoro groups, makes it susceptible to nucleophilic attack.

The mechanism of SNAr reactions on this core involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is stabilized by the electron-withdrawing fluoro and bromo substituents. Subsequent loss of a leaving group, typically a fluoride (B91410) ion in this context, restores the aromaticity of the ring and yields the substituted product.

Modulation of Reactivity by Methoxy and Fluoro Substituents

The reactivity of this compound is a delicate balance of the electronic effects of the methoxy and fluoro substituents. These groups exert opposing electronic influences, which allows for selective transformations at different positions on the aromatic ring.

Fluoro Substituents:

Inductive Effect (-I): As highly electronegative atoms, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

Methoxy Substituent:

Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating mesomeric effect. This effect dominates over the inductive effect, making the methoxy group an activating group and an ortho-, para-director for electrophilic aromatic substitution.

The interplay of these effects is crucial. While the methoxy group activates the ring for electrophilic attack, the strong deactivating effect of the two ortho-fluorine atoms makes such reactions challenging. Conversely, for nucleophilic aromatic substitution, the activating effect of the fluorine atoms is somewhat tempered by the electron-donating methoxy group. However, the combined pull of the two fluoro groups and the bromo group generally renders the ring electron-poor enough to undergo SNAr reactions. In some contexts, the introduction of a methoxy group can deactivate the ring towards further nucleophilic substitution.

Coupling Reactions for Molecular Extension and Diversification

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com The reactivity of the C-Br bond is selectively exploited in these transformations, allowing for the extension and diversification of the molecular structure.

Common coupling reactions involving aryl bromides like this compound include:

Suzuki Coupling: The reaction with boronic acids or their esters to form biaryl compounds. This is one of the most widely used coupling reactions due to the stability and low toxicity of the boronic acid reagents.

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties. This reaction is valuable for the synthesis of conjugated systems.

Buchwald-Hartwig Amination: The formation of C-N bonds by reacting with amines. This reaction is crucial for the synthesis of anilines and other nitrogen-containing aromatic compounds. libretexts.org

Heck Coupling: The reaction with alkenes to form substituted alkenes.

These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Below is a table summarizing potential coupling reactions for this compound based on the reactivity of similar compounds.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | Arylamine |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, base | Arylalkene |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,6 Difluoroanisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule and probing the chemical environment of specific nuclei. For 4-bromo-2,6-difluoroanisole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two distinct signals. The methoxy (B1213986) group (-OCH₃) protons would likely appear as a singlet, while the two equivalent aromatic protons would present as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of these signals would be indicative of their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Due to symmetry, four signals would be anticipated for the aromatic carbons and one for the methoxy carbon. The carbon attached to the bromine would be identifiable by its characteristic chemical shift, as would the carbons bonded to fluorine and the methoxy group.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would be the most direct method for observing the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms, and its chemical shift and coupling to the aromatic protons would further confirm the substitution pattern.

Despite the theoretical expectations for the NMR spectra of this compound, a review of publicly available scientific literature and spectral databases did not yield specific, experimentally-derived NMR data for this compound. Therefore, a detailed analysis of chemical shifts and coupling constants cannot be presented at this time.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methoxy group, C-O stretching for the ether linkage, and C-F and C-Br stretching vibrations. The aromatic C=C stretching bands would also be present in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum.

A thorough search of scientific databases did not uncover experimentally recorded IR or Raman spectra specifically for this compound. As such, a table of vibrational frequencies and their assignments cannot be provided.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

For this compound (C₇H₅BrF₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted mass spectral data for this compound suggests the following adducts and their corresponding mass-to-charge ratios (m/z). google.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.95645 |

| [M+Na]⁺ | 244.93839 |

| [M+NH₄]⁺ | 239.98299 |

| [M+K]⁺ | 260.91233 |

| [M-H]⁻ | 220.94189 |

| [M+Na-2H]⁻ | 242.92384 |

| [M]⁺ | 221.94862 |

| [M]⁻ | 221.94972 |

Table 1: Predicted mass-to-charge ratios for various adducts of this compound. Data is based on computational predictions. google.com

Common fragmentation patterns would likely involve the loss of the methoxy group, the bromine atom, or a combination of these and other fragments, providing further structural clues.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. Key structural parameters that would be determined include:

The C-Br, C-F, and C-O bond lengths and the C-C bond lengths within the aromatic ring.

The bond angles around the substituted carbon atoms.

The planarity of the benzene ring and the orientation of the methoxy group relative to the ring.

Intermolecular interactions in the solid state, such as halogen bonding or dipole-dipole interactions.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a table of crystallographic data cannot be compiled. The conformation of the related 2,6-difluoroanisole (B1301606) has been studied, suggesting the influence of the fluorine substituents on the molecular geometry. ossila.com

Computational and Theoretical Chemistry Insights into 4 Bromo 2,6 Difluoroanisole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of 4-Bromo-2,6-difluoroanisole. These calculations, often employing DFT methods with various basis sets (e.g., B3LYP/6-311++G(d,p)), can optimize the molecular geometry to its lowest energy state. longdom.org From this optimized structure, a variety of electronic properties can be derived.

Key properties that can be calculated include the molecule's total energy, dipole moment, and polarizability. The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge due to the electronegative fluorine, oxygen, and bromine atoms. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. For anisole (B1667542) derivatives, negative regions, typically associated with the oxygen atom, indicate the most likely sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack. ijert.org

Table 1: Predicted Electronic Properties of this compound Note: These are illustrative values based on typical DFT calculations for similar halogenated aromatic compounds, as specific published data for this compound is not available.

| Property | Predicted Value/Insight | Significance |

|---|---|---|

| Molecular Formula | C₇H₅BrF₂O | Basic compositional information. |

| Molecular Weight | 223.02 g/mol | Mass of one mole of the substance. |

| Dipole Moment | Calculated to be non-zero | Indicates the molecule is polar, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and fluorine atoms; Positive potential around hydrogen atoms. | Identifies reactive sites for electrophilic and nucleophilic attacks. |

| XlogP (Predicted) | 2.8 | Indicates the molecule's lipophilicity, relevant for its partitioning behavior between immiscible liquids. uni.lu |

Prediction of Spectroscopic Signatures

Computational methods are extensively used to predict and interpret spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. longdom.org These theoretical spectra are crucial for assigning the experimentally observed vibrational bands to specific motions of the atoms, such as stretching, bending, and rocking. researchgate.net

For this compound, key vibrational modes would include the C-Br stretch, C-F stretches, aromatic C-H stretches, and the asymmetric and symmetric stretches of the C-O-C (ether) linkage. While a full experimental and theoretical vibrational analysis for this specific molecule is not widely published, data from the closely related 4-Bromo-2,6-difluoroaniline (B33399) show available experimental FT-IR and FT-Raman spectra, which would serve as a strong basis for comparison with theoretical predictions. nih.gov Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, correlating them with the molecule's frontier orbitals. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified bonds and are used for illustrative purposes. Precise values require specific DFT calculations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the ether linkage. |

| C-F Stretch | 1250 - 1000 | Stretching of the carbon-fluorine bonds. |

| C-O-C Symmetric Stretch | 1075 - 1020 | Symmetric stretching of the ether linkage. |

| C-Br Stretch | 680 - 515 | Stretching of the carbon-bromine bond. |

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

While specific calculations for this compound are not available, studies on the analogous compound 2,4-difluoroaniline (B146603) using DFT (B3LYP method) found a HOMO-LUMO energy gap of 5.2186 eV. researchgate.net This relatively large gap suggests high chemical stability. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be calculated. researchgate.net The fluorine substituents in such molecules are known to regulate the energy levels of the molecular orbitals. univook.comossila.com

Table 3: Illustrative Reactivity Indices based on Analogue Compound (2,4-Difluoroaniline) Source: Data from a computational study on 2,4-difluoroaniline. researchgate.net

| Parameter | Calculated Value for 2,4-Difluoroaniline | Interpretation |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 5.2186 eV | Indicates high chemical stability and low reactivity. |

| Chemical Hardness (η) | 2.6093 | A high value signifies high stability and resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 2.3371 | Measures the propensity of the species to accept electrons. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound are key determinants of its physical properties and interactions. A primary point of interest in anisole derivatives is the torsional angle of the methoxy (B1213986) (-OCH₃) group relative to the plane of the benzene ring. ijert.org For anisole itself, a planar conformation is generally the most stable. However, the presence of bulky ortho-substituents, such as the two fluorine atoms in this molecule, introduces significant steric hindrance. Theoretical studies on methoxybenzenes show that such substitutions are a determining factor in the conformation of the methoxy group. acs.org It is highly probable that to minimize steric repulsion, the methoxy group in this compound adopts a non-planar (perpendicular) conformation, where the C-O-C plane is orthogonal to the benzene ring.

Intermolecular interactions dictate how molecules pack in the solid state and interact in solution. Anisole and its derivatives can participate in various noncovalent interactions. nih.govacs.org The bromine atom can engage in halogen bonding, an interaction where the electrophilic region on the halogen attracts a nucleophile. Furthermore, the molecule can act as a hydrogen bond acceptor via the lone pairs on the oxygen and fluorine atoms. ijert.org Weak C-H···π interactions are also possible. researchgate.net Predicted collision cross section (CCS) values, which can be derived from the molecule's structure, provide a measure of its shape and size in the gas phase, with a predicted CCS of 142.0 Ų for the [M+H]⁺ ion. uni.lu

Applications of 4 Bromo 2,6 Difluoroanisole in Advanced Materials Science Research

Precursor in Polymer Chemistry and Macromolecular Architectures

There is currently a lack of specific, published research that details the use of 4-Bromo-2,6-difluoroanisole as a monomer or precursor in polymer chemistry for creating complex macromolecular architectures. While its chemical structure, featuring a bromo- and two fluoro-substituents on an anisole (B1667542) ring, suggests potential for use in polycondensation reactions, no substantive studies appear to have been published.

Theoretically, the bromine atom could be utilized in cross-coupling reactions, a common method for polymer synthesis. However, safety data sheets for this compound indicate that hazardous polymerization does not occur, suggesting it is stable under normal conditions and does not readily undergo spontaneous polymerization. fishersci.com

Development of Functional Coatings and Films

Role in the Synthesis of Specialty Dyes and Organic Pigments

Contribution of 4 Bromo 2,6 Difluoroanisole to Organic Electronics Research

Utilization in Organic Photovoltaic Device Development

Engineering of Materials for Organic Light-Emitting Diodes

Similar to the field of OPVs, the direct application of 4-Bromo-2,6-difluoroanisole in the engineering of materials for OLEDs is not well-documented. The synthesis of hole-transporting materials and emitters for OLEDs often involves building blocks that can form stable, high-mobility amorphous films. Again, it is 4-Bromo-2,6-difluoroaniline (B33399) that is explicitly mentioned as a precursor for hole-transporting materials used in OLEDs. univook.comossila.com The resulting triarylamine-based materials exhibit properties conducive to efficient injection and transport of holes from the anode to the emissive layer of the OLED. The influence of the methoxy (B1213986) group in this compound, as opposed to the amino group in the aniline (B41778), would lead to different electronic and steric properties in the final materials, but specific research on such materials for OLED applications is not found in the reviewed literature.

Exploration in Organic Semiconductor Design

The exploration of this compound in the design of novel organic semiconductors is another area with limited specific research. Organic semiconductors are the fundamental components of various organic electronic devices, and their performance is intrinsically linked to their molecular structure and packing in the solid state. The design of these materials often involves the strategic placement of functional groups to tune properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and stability.

While this compound possesses the necessary chemical handles for incorporation into larger conjugated systems—a common strategy in the design of organic semiconductors—specific examples of its use to create new semiconducting materials with reported performance data are scarce. a2bchem.com The fluorine substituents are known to be able to modulate the energy levels of molecular orbitals. ossila.com However, the bulk of the research in this domain again points towards the use of 4-Bromo-2,6-difluoroaniline as a versatile building block for organic semiconductors. univook.comsmolecule.com

Role of 4 Bromo 2,6 Difluoroanisole in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in the Synthesis of Potential Drug Candidates

4-Bromo-2,6-difluoroanisole is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals. chemicalbook.com Its chemical structure is particularly valuable for medicinal chemists. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in the assembly of complex drug molecules. These reactions allow for the strategic introduction of diverse molecular fragments, enabling the exploration of a wide chemical space in the search for new therapeutic agents.

The presence of two fluorine atoms ortho to the methoxy (B1213986) group significantly influences the molecule's electronic properties and conformation. Fluorine is a bioisostere of hydrogen but has a profound impact on a drug molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and enhance interactions with protein targets through hydrogen bonding or dipole interactions.

While specific examples of marketed drugs derived directly from this compound are not readily found in publicly accessible literature, its related analogue, 4-bromo-2,6-difluoroaniline (B33399), is a well-documented precursor to potent kinase inhibitors, including those targeting the Vascular Endothelial Growth Factor (VEGF) receptor. lookchem.comchemicalbook.comchemdad.com This highlights the pharmaceutical industry's interest in the 4-bromo-2,6-difluorophenyl scaffold for developing targeted therapies, particularly in oncology. The anisole (B1667542) derivative, this compound, offers an alternative starting point for the synthesis of novel compounds where an ether linkage is preferred over an aniline (B41778) for reasons of synthetic strategy or desired physicochemical properties.

Development of Biochemical Probes and Bioactive Molecules

The development of biochemical probes is crucial for understanding complex biological processes and for the validation of new drug targets. These molecular tools are designed to interact with specific biological macromolecules, such as enzymes or receptors, often with a reporting element that allows for the visualization or quantification of these interactions.

The structure of this compound makes it a suitable starting material for the synthesis of such probes. The bromine atom can be functionalized, for example, through a Sonogashira coupling with an alkyne-containing fluorescent dye or a biotin (B1667282) tag. This allows for the creation of probes that can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and western blotting, to study the localization and function of a target protein.

Furthermore, the difluorinated anisole ring can serve as a recognition element for specific protein binding pockets. The fluorine atoms can participate in favorable orthogonal multipolar interactions with amide backbones in proteins, contributing to binding affinity and selectivity. Although specific biochemical probes derived from this compound are not extensively documented, the synthesis of a photo-switchable probe based on the related 4-bromo-2,6-difluoroaniline scaffold for studying nicotinic acetylcholine (B1216132) receptors demonstrates the utility of this substitution pattern in creating sophisticated biological tools. researchgate.net

Structure-Activity Relationship Studies of Anisole-Based Pharmaceuticals

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The anisole moiety is a common feature in many biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and its orientation is critical for target engagement. The introduction of substituents onto the anisole ring allows for a systematic investigation of their effects on biological activity.

In the context of this compound, SAR studies would involve the systematic replacement of the bromine atom and the fluorine atoms with other functional groups to probe the steric, electronic, and lipophilic requirements of a particular biological target.

| Substitution Site | Potential Modifications | Rationale for SAR Studies |

| Position 4 (Bromo) | - Hydrogen- Other halogens (Cl, I)- Alkyl, Aryl, or Heteroaryl groups (via cross-coupling)- Cyano or Carboxyl groups | To investigate the importance of the halogen bond and to explore the steric and electronic effects of different substituents in this region of the binding pocket. |

| Positions 2 and 6 (Fluoro) | - Hydrogen- Other halogens (Cl)- Methoxy or other small alkyl groups | To determine the impact of the ortho-substituents on the conformation of the methoxy group and to assess the role of fluorine's unique properties (electronegativity, ability to form hydrogen bonds) on binding affinity and metabolic stability. |

| Methoxy Group | - Hydroxyl group- Ethoxy or other alkoxy groups- Thioether | To evaluate the role of the ether oxygen as a hydrogen bond acceptor and to probe the steric tolerance of the binding site for larger alkyl groups. |

For instance, SAR studies on 4-anilinoquinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown that halogen substituents on the aniline ring are crucial for activity, as they occupy a lipophilic pocket in the enzyme's active site. nih.gov While these studies focus on an aniline scaffold, the principles are transferable to anisole-based compounds, suggesting that the halogenated phenyl ring of this compound is a promising pharmacophore for interacting with similar biological targets. The systematic modification of this scaffold is a key strategy in the rational design of new and improved therapeutic agents.

Photochemical Applications and Photo Responsive Systems Involving 4 Bromo 2,6 Difluoroanisole

Use in Photoaffinity Labeling Reagent Design

Photoaffinity labeling is a powerful technique to identify and study biomolecular interactions, where a photoreactive group on a ligand is activated by light to form a covalent bond with its target. While certain substituted anisoles have been explored for these purposes, there is a lack of specific studies detailing the use of 4-Bromo-2,6-difluoroanisole as a precursor or a key component in the synthesis of photoaffinity labeling reagents. For instance, the related compound, 2,6-difluoro-4-nitroanisole, has been identified as a useful photoprobe, particularly for proteins with good nucleophiles. alfa-industry.com This suggests that the difluoroanisole scaffold has potential in this field, though research has not explicitly documented the utility of the 4-bromo derivative for this application.

Integration into Photo-Switchable Molecular Systems

Photo-switchable molecular systems are molecules that can reversibly change their properties upon light irradiation, making them valuable for applications in molecular electronics, data storage, and drug delivery. Azobenzenes are a prominent class of such molecules. Research in this area has extensively utilized 4-Bromo-2,6-difluoroaniline (B33399), the amine analogue of this compound, as a versatile building block.

For example, a palladium-azobenzene complex derived from 4-bromo-2,6-difluoroaniline has demonstrated photo-switching properties, capable of reversibly switching between two distinct self-assembled structures. ossila.com Furthermore, novel ortho-fluoroazobenzene photoswitches, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, have been synthesized and shown to be photoactive in solution. nsf.gov These studies underscore the importance of the bromo-difluorophenyl moiety in constructing photo-responsive materials. However, the direct integration of the methoxy (B1213986) group, as present in this compound, into such systems to create photo-switchable molecules is not described in the available literature.

While the general utility of this compound in organic synthesis is acknowledged, its specific role in the development of photochemical applications like photoaffinity labels and photo-responsive systems remains an area with limited exploration based on current scientific publications.

Future Perspectives and Emerging Research Avenues for 4 Bromo 2,6 Difluoroanisole

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synthesis of complex molecules like 4-bromo-2,6-difluoroanisole is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by enabling more efficient, predictive, and innovative pathway design.

Machine learning models are particularly adept at optimizing reaction conditions. By analyzing datasets from high-throughput experimentation, ML algorithms can predict the optimal solvent, catalyst, temperature, and reagent concentrations for a given transformation. beilstein-journals.orgbeilstein-journals.org This approach moves beyond traditional one-variable-at-a-time optimization to navigate complex, multi-dimensional parameter spaces, identifying globally optimal conditions with fewer experiments. beilstein-journals.org For the synthesis of halogenated aromatic compounds, ML models can be trained to handle the specific challenges posed by these structures, such as predicting regioselectivity in halogenation reactions or optimizing cross-coupling conditions. u-strasbg.frresearchgate.net

The table below illustrates potential parameters that an ML model could use to optimize the synthesis of this compound or its derivatives.

| Model Input Category | Specific Parameters | Predicted Outcome |

| Substrates | Aromatic Precursor, Halogenating Agent | Reaction Yield (%) |

| Reagents | Catalyst Type (e.g., Pd, Cu), Ligand | Selectivity (ortho, meta, para) |

| Solvents | Polarity, Aprotic/Protic Nature | Reaction Rate |

| Conditions | Temperature (°C), Reaction Time (hours) | Purity of Product |

The predictive power of AI and ML is expected to accelerate the discovery of new derivatives of this compound with tailored properties for various applications. As these computational tools become more sophisticated and integrated with automated laboratory platforms, the pace of innovation in this area of chemistry is set to increase significantly. beilstein-journals.org

Exploration in Supramolecular Assembly and Nanotechnology

The distinct electronic and steric properties imparted by the fluorine and bromine atoms make this compound an intriguing building block for supramolecular chemistry and nanotechnology. The incorporation of fluorine into organic molecules is known to dramatically alter their physical and chemical properties, influencing intermolecular interactions that govern self-assembly. researchgate.net

Research on related fluorinated aromatic compounds demonstrates their potential to form complex, self-assembled structures. For instance, fluorinated aromatic pyrazoles can self-assemble into porous materials through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net Similarly, derivatives of the related compound 4-bromo-2,6-difluoroaniline (B33399) have been used to create photo-switchable metal-supramolecular assemblies, which can be reversibly toggled between two different self-assembled states using visible light. univook.comossila.com This capability is highly desirable for the development of smart materials and molecular machines.

The principles observed in these related systems suggest that this compound could be a valuable synthon for creating novel nanomaterials. The fluorine atoms can be used to tune the electron density of the aromatic ring, while the bromo-substituent provides a convenient handle for elaboration via cross-coupling reactions to build larger, functional architectures. ossila.com These features could be exploited in the design of:

Liquid Crystals: The degree of fluorination in aromatic cores has been shown to significantly influence the self-assembly and mesophase behavior of liquid crystalline materials. tandfonline.com

Functional Polymers: The integration of fluorinated aromatic units into polymers can lead to materials with high thermal stability and specific optoelectronic properties. researchgate.net

Porous Organic Materials: The directed interactions of fluorinated compounds can be used to create crystalline, porous materials capable of selective molecular sieving. researchgate.netnih.gov

The table below summarizes potential supramolecular structures and their corresponding applications that could be explored using this compound as a foundational component.

| Supramolecular Structure | Driving Interactions | Potential Application |

| Columnar Liquid Crystals | π-π Stacking, Halogen Bonding | Organic Electronics |

| Photo-responsive Gels | Light-induced Isomerization | Smart Materials, Drug Release ossila.com |

| Porous Crystalline Frameworks | Hydrogen Bonding, π-π Interactions | Gas Storage, Molecular Separation researchgate.netnih.gov |

| Self-Assembled Monolayers | Surface Adsorption, Intermolecular Forces | Nanosensors, Coatings |

Future research will likely focus on synthesizing derivatives of this compound and studying their self-assembly behavior in solution and on surfaces, paving the way for new functional materials in nanotechnology.

Sustainable Synthesis and Environmental Impact Mitigation Studies

The growing emphasis on green chemistry is driving research into more sustainable methods for producing and using organofluorine compounds. numberanalytics.comnumberanalytics.com Future work on this compound will undoubtedly be influenced by the need to minimize environmental impact throughout its lifecycle.

A key area of focus is the development of eco-friendly synthesis routes. Traditional fluorination and bromination methods can involve hazardous reagents and produce significant waste. societechimiquedefrance.frgoogle.com Research is shifting towards cleaner alternatives, such as:

Catalytic Methods: Using catalysts can reduce the amount of reagents needed, minimize waste, and improve reaction efficiency and selectivity. numberanalytics.com

Electrochemical and Photochemical Synthesis: These techniques can offer more energy-efficient and less wasteful alternatives to traditional synthesis, often proceeding under mild conditions. numberanalytics.comnumberanalytics.com

Flow Chemistry: Continuous flow processes enhance safety and efficiency, reduce waste, and allow for better control over reaction parameters compared to batch processing. numberanalytics.comuva.nl

Greener Solvents: Replacing hazardous solvents with more benign alternatives or developing solvent-free reaction conditions is a core principle of green chemistry.

Beyond synthesis, understanding the environmental fate of this compound and its derivatives is crucial. Studies on related halogenated aromatic compounds highlight potential environmental risks, such as bioaccumulation and the formation of persistent pollutants. fluoromart.com Future research will need to address these concerns through:

Biodegradation Studies: Assessing the susceptibility of this compound to microbial degradation to understand its persistence in the environment.

Toxicity Assessment: Evaluating the potential ecotoxicological effects on various organisms. While data for the target compound is scarce, related compounds like 2-bromo-4,6-difluoroaniline (B1266213) are known to be toxic to aquatic life. fluorochem.co.uk

Lifecycle Analysis: A comprehensive assessment of the environmental footprint of the compound, from raw material extraction to final disposal or degradation. societechimiquedefrance.fr

The table below outlines key green chemistry metrics and their relevance to the sustainable production of this compound.

| Green Chemistry Metric | Definition | Relevance to Synthesis |

| Atom Economy | (MW of product / MW of all reactants) x 100 | Measures the efficiency of a reaction in converting reactants to the desired product. |

| E-Factor (Environmental Factor) | Mass of waste / Mass of product | Quantifies the amount of waste generated per unit of product. societechimiquedefrance.fr |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Provides a holistic view of the efficiency of the entire manufacturing process. |

| Reaction Mass Efficiency (RME) | Mass of product / Mass of reactants | A practical measure of the 'greenness' of a chemical reaction. |

By prioritizing sustainable synthesis pathways and conducting thorough environmental impact assessments, researchers can ensure that the future development and application of this compound align with the principles of green chemistry.

Q & A

What are the key physicochemical properties of 4-Bromo-2,6-difluoroanisole critical for experimental design?

This compound (CAS 104197-14-0) has a molecular formula of C₇H₅BrF₂O and a molecular weight of 223.01 g/mol. Key properties include a purity >98.0% (verified by GC), a boiling point range comparable to difluoroanisole derivatives (~70–72°C for 2,6-difluoroanisole analogs), and stability under inert conditions. Handling requires consideration of its halogenated aromatic structure, which may necessitate moisture-sensitive protocols and storage at 2–8°C to prevent decomposition .

What synthetic methodologies are recommended for preparing this compound with high regioselectivity?

Synthesis typically involves bromination of 2,6-difluoroanisole using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Regioselectivity is achieved via directing effects of the methoxy group, favoring para-bromination. Alternative routes include Ullmann coupling or nucleophilic displacement of nitro groups in pre-fluorinated intermediates. Purification via fractional distillation or column chromatography ensures >95% purity, with GC-MS or ¹⁹F NMR validating regiochemical outcomes .

How can researchers optimize bromination conditions to minimize byproducts in this compound synthesis?

Optimization involves:

- Temperature control : Lower temperatures (0–5°C) reduce polybromination.

- Catalyst selection : FeBr₃ or Lewis acids enhance regioselectivity.

- Solvent choice : Non-polar solvents (e.g., CCl₄) favor mono-bromination.

Post-reaction, quenching with Na₂S₂O₃ removes excess Br₂, while recrystallization in hexane/ethyl acetate isolates the product. Reaction progress should be monitored via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

What role does this compound play in cross-coupling reactions for complex molecule synthesis?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with boronic acids (e.g., arylboronic acids) to construct biaryl systems. Its electron-deficient aromatic ring (due to fluorine substituents) enhances oxidative addition efficiency in Pd-catalyzed reactions. For example, coupling with 4-fluorophenylboronic acid yields tetra-substituted biphenyl ethers, useful in medicinal chemistry scaffolds .

Which analytical techniques are essential for characterizing this compound?

- GC-MS : Confirms purity (>98%) and detects volatile impurities.

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions (e.g., ¹⁹F NMR δ ~-110 ppm for ortho-fluorine).

- Elemental analysis : Validates C/H/Br/F ratios.

- X-ray crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

How do electronic effects of fluorine substituents influence the reactivity of this compound?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles to the para position relative to the methoxy group. This enhances stability in SNAr reactions but reduces reactivity toward electrophilic substitution. Computational studies (DFT) predict charge distribution, aiding in reaction pathway design .

What storage conditions are optimal for preserving this compound stability?

Store under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis risks. For long-term storage (>6 months), aliquot into flame-sealed ampules under vacuum .

How can computational modeling predict reaction outcomes involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in cross-coupling reactions. Solvent effects (PCM models) and Fukui indices predict sites for nucleophilic/electrophilic attack. NIST chemistry databases provide reference spectral data for validation .

What are the applications of this compound in pharmaceutical intermediate synthesis?

It serves as a precursor to bioactive molecules, such as kinase inhibitors or fluorinated analogs of tamoxifen. For example, coupling with pyridylboronic acids generates heterobiaryl cores. Biological assays (e.g., enzyme inhibition) require intermediates with high enantiomeric purity, achievable via chiral HPLC .

How should researchers resolve discrepancies in CAS registry numbers for this compound?

Cross-reference multiple authoritative sources (e.g., NIST, PubChem) to confirm CAS 104197-14-0. Discrepancies (e.g., CAS 875664-38-3 in ) likely arise from isomer mislabeling. Verify structural identity via spectral comparison with literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.